molecular formula C15H17NO3 B14438353 Ethyl 3-butanoyl-1H-indole-2-carboxylate CAS No. 77069-11-5

Ethyl 3-butanoyl-1H-indole-2-carboxylate

Cat. No.: B14438353
CAS No.: 77069-11-5
M. Wt: 259.30 g/mol
InChI Key: NVURGOSTFXSGTR-UHFFFAOYSA-N
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Description

Ethyl 3-butanoyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a butanoyl (3-oxobutyl) group at position 3 and an ethyl ester moiety at position 2 of the indole core. The butanoyl group introduces an electron-withdrawing ketone functionality, which may enhance reactivity in nucleophilic substitution or cyclization reactions. This compound’s synthesis likely involves acylation of the indole core, as demonstrated in analogous procedures such as the reduction of ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates using triethylsilane and trifluoroacetic acid (TFA) .

Properties

CAS No.

77069-11-5

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 3-butanoyl-1H-indole-2-carboxylate

InChI

InChI=1S/C15H17NO3/c1-3-7-12(17)13-10-8-5-6-9-11(10)16-14(13)15(18)19-4-2/h5-6,8-9,16H,3-4,7H2,1-2H3

InChI Key

NVURGOSTFXSGTR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-butanoyl-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butanoyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-butanoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The butanoyl group (C3) in the target compound contrasts with alkyl (e.g., propyl ) or electron-deficient (e.g., cyanomethyl ) substituents. Acyl groups may increase electrophilicity at C3, favoring reactions like nucleophilic additions. Polarity: Amino (C6) and Boc-protected aminomethyl (C3) groups significantly enhance solubility in polar solvents compared to hydrophobic alkyl chains .

Synthetic Routes :

  • Acylation reactions using TFA and triethylsilane are common for introducing alkyl or acyl groups at C3 . Modifications at C2 (e.g., ethyl ester) are typically achieved via esterification of indole-2-carboxylic acid derivatives.

For example, ethyl indolizine-1-carboxylates with acetyl groups demonstrated dose-dependent anticancer activity against cervical cancer cells .

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